[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid
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Overview
Description
[5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid typically involves the reaction of a thiophene derivative with a boron-containing reagent. One common method is the borylation of a thiophene precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid can undergo oxidation to form the corresponding boronic ester or boronate.
Substitution: The boronic acid group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reagents: Palladium catalysts, bases such as potassium carbonate, solvents like DMF or THF, and oxidizing agents like hydrogen peroxide
Conditions: Mild temperatures (25-80°C), inert atmosphere (nitrogen or argon), and specific pH conditions depending on the reaction
Major Products:
Suzuki-Miyaura Coupling Products: Biaryl compounds or substituted thiophenes.
Oxidation Products: Boronic esters or boronates.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst or ligand in various organic transformations.
Biology and Medicine:
Drug Development: Used in the synthesis of potential drug candidates due to its ability to form stable carbon-carbon bonds.
Bioconjugation: Employed in the modification of biomolecules for imaging and therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of [5-(Methoxycarbonyl)-2-methylthiophen-3-yl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene ring, which can provide additional electronic properties.
[3-(Methoxycarbonyl)phenyl]boronic Acid: Similar structure but with a phenyl ring instead of a thiophene ring.
[5-(Methoxycarbonyl)-2-methylphenyl]boronic Acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness:
Properties
Molecular Formula |
C7H9BO4S |
---|---|
Molecular Weight |
200.02 g/mol |
IUPAC Name |
(5-methoxycarbonyl-2-methylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BO4S/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3,10-11H,1-2H3 |
InChI Key |
LYEFMJOUYFSAQA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(SC(=C1)C(=O)OC)C)(O)O |
Origin of Product |
United States |
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